Cephalosporin 7/1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalosporin 7/1 is a member of the cephalosporin class of β-lactam antibiotics. Cephalosporins are widely used to treat bacterial infections due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
The preparation of cephalosporin compounds typically involves the transformation of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which serves as a core intermediate for the synthesis of various cephalosporin derivatives . There are two main methods for producing 7-ACA:
Chemical Method: This involves the use of toxic reagents and laborious procedures to remove the D-α-aminoadipoyl side chain from cephalosporin C.
Enzymatic Method: This method is more environmentally friendly and involves the use of cephalosporin C acylase to convert cephalosporin C to 7-ACA in one or two steps.
Chemical Reactions Analysis
Cephalosporin 7/1 undergoes various chemical reactions, including:
Scientific Research Applications
Cephalosporin 7/1 has numerous applications in scientific research:
Mechanism of Action
Cephalosporin 7/1 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis .
Comparison with Similar Compounds
Cephalosporin 7/1 can be compared with other cephalosporins such as:
Cephalexin: A first-generation cephalosporin with good activity against Gram-positive bacteria.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity and resistance to β-lactamase.
This compound is unique due to its specific modifications that enhance its antibacterial activity and stability against β-lactamase enzymes .
Properties
CAS No. |
26919-59-5 |
---|---|
Molecular Formula |
C19H20N2O6S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-benzylsulfanylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N2O6S2/c1-11(22)27-7-13-9-29-18-15(17(24)21(18)16(13)19(25)26)20-14(23)10-28-8-12-5-3-2-4-6-12/h2-6,15,18H,7-10H2,1H3,(H,20,23)(H,25,26)/t15-,18-/m1/s1 |
InChI Key |
SRTZNSJXPVHBRN-CRAIPNDOSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSCC3=CC=CC=C3)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSCC3=CC=CC=C3)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.